molecular formula C23H20N2O4 B8059299 N-Fmoc-N-(4-pyridinylmethyl)-glycine

N-Fmoc-N-(4-pyridinylmethyl)-glycine

Cat. No.: B8059299
M. Wt: 388.4 g/mol
InChI Key: WDVVHYLJAWUHSU-UHFFFAOYSA-N
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Description

N-Fmoc-N-(4-pyridinylmethyl)-glycine is a fluorenylmethyloxycarbonyl (Fmoc)-protected glycine derivative featuring a 4-pyridinylmethyl substituent on the nitrogen atom. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and peptoid chemistry, where the Fmoc group serves as a temporary protecting group for the amino functionality, enabling controlled chain elongation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-ylmethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)14-25(13-16-9-11-24-12-10-16)23(28)29-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVVHYLJAWUHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=NC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Fmoc-N-(4-pyridinylmethyl)-glycine is an amino acid derivative that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article examines its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a phenylmethyl group attached to the nitrogen of glycine, with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group. The synthesis typically involves solid-phase peptide synthesis (SPPS), allowing for the introduction of various functional groups that can enhance biological activity.

Biological Activity

The biological activity of this compound is primarily evaluated through its interactions with various biological targets. Here are some key findings:

  • Antimicrobial Activity : Compounds similar to this compound have shown promising antimicrobial properties. Studies indicate that modifications in the side chains can significantly enhance their effectiveness against bacterial strains .
  • Cell Penetration and Targeting : The pyridine moiety in this compound may facilitate cellular uptake due to its ability to interact with membrane proteins. This characteristic is crucial for developing targeted therapies .
  • Enzyme Inhibition : Research has demonstrated that derivatives of this compound can act as inhibitors for specific enzymes involved in disease pathways. For instance, modifications have been linked to enhanced inhibition of matrix metalloproteinases (MMPs), which play roles in cancer metastasis .

Case Studies

  • Inhibition of MMP-14 : A study explored the use of this compound derivatives as selective inhibitors of MMP-14, showing significant reductions in enzyme activity and suggesting potential applications in cancer therapy .
  • Antibacterial Properties : Another investigation assessed the antimicrobial efficacy of related compounds, revealing that specific structural modifications could lead to enhanced activity against Gram-positive bacteria .

Research Findings Summary

StudyFindingsImplications
Inhibition of MMP-14 by derivativesPotential for cancer treatment
Antimicrobial activity against bacteriaDevelopment of new antibiotics
Enhanced cellular uptake via pyridine moietyTargeted drug delivery systems

Scientific Research Applications

Peptide Synthesis

Fmoc Chemistry in Peptide Synthesis
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal. N-Fmoc-N-(4-pyridinylmethyl)-glycine serves as a versatile building block in the assembly of peptides. The incorporation of pyridine into the structure enhances the electronic properties of the resulting peptides, potentially improving their biological activity.

  • Advantages of Fmoc Chemistry:
    • Rapid deprotection under mild conditions.
    • Compatibility with various side-chain protecting groups.
    • Automation-friendly, enabling high-throughput synthesis.

Case Study: Synthesis of Bioactive Peptides
A study demonstrated the successful incorporation of this compound into bioactive peptides using SPPS. The synthesized peptides exhibited enhanced binding affinity to specific receptors, showcasing the utility of this building block in drug development .

Medicinal Chemistry

Role in Drug Design
this compound is utilized in the design of peptide-based drugs targeting various diseases, including cancer and metabolic disorders. The pyridine moiety can engage in hydrogen bonding and π-π stacking interactions, which are crucial for enhancing the specificity and efficacy of peptide therapeutics.

  • Therapeutic Applications:
    • Targeted cancer therapies using receptor-specific ligands.
    • Peptides designed for modulating metabolic pathways.

Case Study: Targeting Cancer Receptors
Research has shown that peptides incorporating this compound can selectively bind to overexpressed receptors on cancer cells, facilitating targeted drug delivery. This approach minimizes off-target effects and enhances therapeutic outcomes .

Biochemical Research

Protein-Protein Interactions
In biochemical research, this compound is employed to study protein-protein interactions, which are fundamental to many biological processes. The compound's ability to form stable complexes with proteins makes it a useful tool for investigating these interactions.

  • Applications in Research:
    • Probing interaction dynamics between signaling proteins.
    • Developing biosensors for detecting protein interactions.

Case Study: Interaction Studies
A study utilized this compound derivatives to analyze the binding affinities between specific proteins involved in cell signaling pathways. The results provided insights into the mechanisms underlying cellular responses to external stimuli .

Nanotechnology and Materials Science

This compound has potential applications in nanotechnology, particularly in the development of nanostructured materials. Its ability to self-assemble into defined structures can be harnessed for creating nanoscale devices.

  • Potential Applications:
    • Fabrication of nanocarriers for drug delivery.
    • Development of sensors based on peptide-nanostructures.

Data Tables

Application AreaDescriptionExample Use Case
Peptide SynthesisBuilding block for SPPS; enhances peptide propertiesSynthesis of receptor-targeting peptides
Medicinal ChemistryDrug design targeting specific receptorsTargeted therapies for cancer
Biochemical ResearchStudying protein-protein interactionsAnalyzing signaling pathways
NanotechnologySelf-assembly into nanostructures; potential for drug delivery systemsCreation of peptide-based nanocarriers

Comparison with Similar Compounds

The following sections compare N-Fmoc-N-(4-pyridinylmethyl)-glycine with structurally related Fmoc-protected glycine derivatives, focusing on substituent effects, physicochemical properties, synthesis, and applications.

Substituent Diversity and Structural Features
Compound Name Substituent Molecular Formula Molecular Weight Key Features
This compound 4-Pyridinylmethyl C₂₄H₂₂N₂O₄ 402.45* Aromatic, polar, hydrogen-bond donor
N-Fmoc-N-(3-pyridinylmethyl)-glycine 3-Pyridinylmethyl C₂₄H₂₂N₂O₄ 402.45 Similar to 4-isomer but differing in pyridine ring orientation
N-Fmoc-N-(benzyl)-glycine Benzyl C₂₄H₂₁NO₄ 399.43 Aromatic, hydrophobic
N-Fmoc-N-(butyl)-glycine Butyl C₂₁H₂₃NO₄ 353.41 Aliphatic, hydrophobic
N-Fmoc-N-(propargyl)-glycine Propargyl C₂₀H₁₇NO₄ 335.35 Alkyne functionality for click chemistry
N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine 4-(tert-Butoxy)-4-oxobutyl C₂₅H₂₉NO₆ 439.50 Ester-containing, bulkier substituent (discontinued)

*Calculated based on analogous compounds; exact molecular weight may vary.

Key Observations :

  • Aromatic vs.
  • Functional Group Utility : Propargyl-substituted derivatives enable click chemistry applications, a feature absent in the pyridinylmethyl variants .
  • Steric Effects : Bulkier substituents like tert-butoxy-oxobutyl (439.50 g/mol) may hinder coupling efficiency in SPPS compared to the smaller pyridinylmethyl group .
Physicochemical Properties
  • Solubility : Pyridinylmethyl derivatives exhibit higher aqueous solubility than purely hydrophobic analogs (e.g., benzyl or butyl) due to the polar pyridine nitrogen. However, solubility is lower than that of acetamidopropyl-substituted glycine (C₂₂H₂₄N₂O₅), which contains a polar amide group .
  • Stability : Fmoc-protected compounds generally require storage at -20°C to prevent decomposition. Pyridinylmethyl derivatives may have similar stability to other aromatic analogs, whereas tert-butoxy-oxobutyl variants are discontinued due to stability or synthesis challenges .

Preparation Methods

Zinc-Promoted Synthesis Under Neutral Conditions

To circumvent oligomerization, a modified approach uses zinc dust as a catalyst:

  • Neutralization : Zinc dust neutralizes HCl in situ, preventing protonation of the amine and subsequent side reactions.

  • One-Pot Reaction : N-(4-pyridinylmethyl)-glycine and Fmoc-Cl react in tetrahydrofuran (THF) at 0–5°C .

Key Data :

ParameterValueSource
Yield90–92%
Dipeptide Impurities<0.5%
Reaction Time1–2 hours

Advantages : High yield and minimal purification requirements.
Limitations : Sensitivity to moisture, requiring anhydrous conditions .

Dicyclohexylamine (DCHA) Salt Intermediate Method

This two-step method ensures high purity by moderating carboxylate nucleophilicity:

  • Salt Formation : Glycine and DCHA form a stable ionic adduct in acetone, preventing mixed anhydride formation .

  • Fmoc Activation : The DCHA salt reacts with Fmoc-N-hydroxysuccinimide (Fmoc-OSu) in aqueous Na2CO3, yielding the target compound .

Key Data :

ParameterValueSource
Yield82–89%
Purity (HPLC)99.9%
Solvent SystemAcetone/water

Advantages : Eliminates dipeptide byproducts; suitable for trifunctional amino acids.
Limitations : Longer reaction time (overnight stirring) .

Solid-Phase Peptide Synthesis (SPPS)-Compatible Routes

For direct integration into SPPS workflows:

  • Pre-activated Resins : Wang resin-bound glycine is sequentially modified with 4-pyridinylmethyl bromide and Fmoc-Cl .

  • Deprotection : 4-Methylpiperidine (20% in DMF) removes Fmoc groups without side-chain degradation .

Key Data :

ParameterValueSource
Coupling Efficiency>99%
Purity (Crude)85–90%

Advantages : Ideal for automated peptide synthesizers.
Limitations : Requires specialized equipment and resins .

Recrystallization and Purification Strategies

Post-synthesis purification is critical for pharmaceutical-grade material:

  • Solvent Systems : Ethanol/water (4:5 v/v) effectively crystallizes N-Fmoc-N-(4-pyridinylmethyl)-glycine .

  • Chromatography : Reverse-phase HPLC with acetonitrile/water gradients resolves residual impurities .

Key Data :

ParameterValueSource
Recovery Rate90.7%
Final Purity≥99.5%

Advantages : Reproducible and scalable.
Limitations : High solvent consumption .

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Schotten-Baumann78–85%≥95%HighLow
Zinc-Promoted90–92%≥99%ModerateMedium
DCHA Salt82–89%99.9%LowHigh
SPPS-Compatible85–90%85–90%HighHigh

Q & A

Q. What are the critical steps in synthesizing N-Fmoc-N-(4-pyridinylmethyl)-glycine, and how can intermediates be validated?

Synthesis typically involves:

  • Step 1 : Condensation of 4-chloromethylpyridine hydrochloride with a glycine derivative (e.g., diethyl acetamidomalonate) under basic conditions.
  • Step 2 : Hydrolysis and Fmoc-protection using Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane with a tertiary amine catalyst.
  • Step 3 : Purification via flash chromatography or recrystallization.
    Validation :
  • Melting point analysis (e.g., intermediate α-amino acid derivatives often melt at 180–220°C).
  • Spectroscopic techniques : IR for amine/carboxylate groups (~3300 cm⁻¹ N-H stretch; ~1700 cm⁻¹ C=O), ¹H/¹³C NMR for pyridinylmethyl proton shifts (δ 8.5–7.5 ppm aromatic protons) .

Q. How should this compound be stored to ensure stability?

  • Short-term : Store at 4°C in a desiccator for ≤1 week.
  • Long-term : Aliquot and freeze at -20°C to -80°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group. Avoid repeated freeze-thaw cycles, which degrade peptide bonds.
  • Purity monitoring : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect decomposition products like free glycine or pyridinylmethylamine .

Q. What are the primary applications of this compound in peptide synthesis?

  • Backbone modification : The pyridinylmethyl side chain introduces rigidity and metal-binding sites for catalytic peptides.
  • Orthogonal protection : The Fmoc group allows selective deprotection under mild basic conditions (20% piperidine/DMF) without affecting the pyridine ring.
  • Conformational studies : Used to probe steric effects in β-sheet or α-helix formation via circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

  • Activation strategy : Use HATU (1.5 eq) with HOAt (1 eq) in DMF for >90% coupling efficiency.
  • Steric hindrance mitigation : Extend coupling time to 2–4 hours and use microwave-assisted synthesis (50°C, 20 W) for bulky residues.
  • Real-time monitoring : Employ Kaiser test or LC-MS to detect unreacted amine termini.
  • Comparative data : Coupling yields drop by ~15% compared to Fmoc-Gly-OH due to the pyridinylmethyl group’s bulk .

Q. What analytical challenges arise when characterizing this compound, and how are they resolved?

  • Challenge 1 : Pyridine ring proton signals overlap with Fmoc aromatic protons in NMR.
    • Solution : Use deuterated DMSO-d₆ for better resolution or 2D NMR (COSY, HSQC).
  • Challenge 2 : Low UV absorption of glycine derivatives complicates HPLC detection.
    • Solution : Derivatize with ninhydrin pre-column or use ELSD (evaporative light scattering detection) .

Q. How does the pyridinylmethyl group influence peptide stability under physiological conditions?

  • pH sensitivity : The pyridine ring (pKa ~5.5) can protonate in acidic environments (e.g., lysosomes), altering peptide solubility.
  • Metal coordination : Binds Cu²⁺/Zn²⁺ ions, which may catalyze oxidative degradation (e.g., methionine oxidation).
  • Experimental validation : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Q. What computational methods predict the conformational effects of incorporating this residue into peptides?

  • Molecular dynamics (MD) : Simulate peptide folding in explicit solvent (e.g., TIP3P water) using AMBER or CHARMM force fields.
  • QM/MM : Calculate charge distribution on the pyridine ring to model metal-binding affinity.
  • Validation : Compare predicted CD spectra with experimental data to refine force field parameters .

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